Mgb-BP-3 - 1000277-08-6

Mgb-BP-3

Catalog Number: EVT-276174
CAS Number: 1000277-08-6
Molecular Formula: C36H37N7O4
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MGB-BP-3 is a synthetic, first-in-class antibiotic belonging to the Strathclyde Minor Groove Binder (S-MGB) family. [, , ] It demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus and Clostridioides difficile. [, , ] MGB-BP-3's development was inspired by the DNA-binding properties of the natural product Distamycin, but it boasts improved efficacy and reduced toxicity. []

Future Directions
  • Optimizing for Gram-Negative Activity: While currently limited in its activity against Gram-negative bacteria, MGB-BP-3's ability to target their DNA presents an opportunity for further development and structural modification to enhance its penetration and efficacy against these pathogens. []

Distamycin

Compound Description: Distamycin is a naturally occurring antibiotic that binds to the minor groove of DNA. It served as an inspiration for the development of MGB-BP-3. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic commonly used to treat Clostridioides difficile infections (CDI). [, ]

Relevance: In clinical trials for treating CDI, MGB-BP-3 demonstrated superior efficacy compared to Vancomycin, the current standard of care. [, ] This highlights MGB-BP-3's potential as a more effective treatment option for CDI.

Fidaxomicin

Compound Description: Fidaxomicin is a macrolide antibiotic, considered a first-line treatment for CDI. []

Relevance: Like Vancomycin, Fidaxomicin serves as a comparator drug for assessing the efficacy of MGB-BP-3 in treating CDI. [] While both Fidaxomicin and MGB-BP-3 show promise in treating CDI, their distinct mechanisms of action warrant further investigation to determine their optimal clinical applications.

Rifampicin

Compound Description: Rifampicin is an antibiotic that inhibits RNA polymerase, primarily targeting bacterial DNA transcription. [, ]

Fluoroquinolones

Compound Description: Fluoroquinolones are a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. []

Synthesis Analysis

The synthesis of MGB-BP-3 involves several sophisticated chemical reactions and purification techniques. The general method includes the use of organic solvents and various reagents to create the desired structure. Key steps in the synthesis include:

  1. Reagents and Conditions: The synthesis typically employs reagents such as triethylamine and HBTU in tetrahydrofuran, followed by purification through reverse-phase high-performance liquid chromatography (HPLC) .
  2. Purification Techniques: After the reaction, the crude product undergoes purification via HPLC, utilizing a gradient elution method to separate the desired compound effectively .
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The yield from various steps can vary, with reported yields around 45-55%, depending on the specific conditions used during synthesis .

Molecular Structure Analysis

The molecular formula of MGB-BP-3 is C36H37N7O4C_{36}H_{37}N_{7}O_{4}, with an InChIKey of OEKXCVYZBVOWBR-BQYQJAHWSA-N. The structure reveals a complex arrangement of aromatic rings and functional groups that facilitate its interaction with DNA.

Structural Data

  • Molecular Weight: Approximately 615.7 g/mol
  • Structural Features: The compound features multiple nitrogen atoms within its structure, contributing to its binding capabilities with DNA .
Chemical Reactions Analysis

MGB-BP-3 primarily functions through its ability to intercalate into DNA, disrupting normal bacterial processes. Key reactions include:

  1. DNA Binding: MGB-BP-3 binds to double-stranded DNA as a dimer, which is confirmed through techniques like nano-electrospray ionization mass spectrometry and NMR spectroscopy .
  2. Topoisomerase Interaction: The compound inhibits type II bacterial topoisomerases, affecting the supercoiling and relaxation of bacterial DNA during replication . This action leads to cell death in susceptible bacteria.
Mechanism of Action

The mechanism by which MGB-BP-3 exerts its antibacterial effects involves several key processes:

  1. DNA Intercalation: By inserting itself into the minor groove of DNA, MGB-BP-3 stabilizes the DNA structure while interfering with transcription and replication processes.
  2. Topoisomerase Inhibition: The compound inhibits the action of bacterial topoisomerases, which are essential for maintaining DNA topology during replication and transcription . This inhibition leads to an accumulation of supercoiled DNA and ultimately results in bacterial cell death.

Data from various assays indicate that while MGB-BP-3 effectively targets Gram-positive bacteria, it shows limited activity against Gram-negative bacteria due to challenges in intracellular accumulation .

Physical and Chemical Properties Analysis

MGB-BP-3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in laboratory settings but may have limited solubility in aqueous environments.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental results or product specifications.

These properties are critical for understanding how MGB-BP-3 can be formulated for therapeutic use.

Applications

MGB-BP-3 holds significant promise in various scientific applications:

  1. Antibiotic Development: As a potential first-in-class antibiotic, it targets Clostridium difficile infections, providing an alternative treatment option amidst rising antibiotic resistance .
  2. Research Tool: Its ability to bind DNA makes it useful for studying gene expression and transcriptional regulation in various biological contexts.
  3. Diagnostics: Due to its high specificity for certain DNA sequences, MGB-BP-3 can be incorporated into diagnostic probes for detecting genetic variations or pathogens.
Introduction to MGB-BP-3 in the Context of Antimicrobial Resistance

Emergence of Multidrug-Resistant Pathogens and the Need for Novel Antibacterial Agents

The accelerating crisis of antimicrobial resistance (AMR) represents one of the most severe threats to modern healthcare, with drug-resistant infections projected to cause 10 million annual deaths globally by 2050. Particularly concerning is the rise of Gram-positive pathogens like Clostridioides difficile, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE). C. difficile infections (CDI) alone affect approximately 500,000 individuals annually in the United States, contributing to 14,000 deaths, with hypervirulent strains (e.g., NAP1/027) exhibiting alarming mortality rates of up to 50% in elderly populations [4]. Current standard therapies—vancomycin, metronidazole, and fidaxomicin—face significant limitations: they are predominantly bacteriostatic, exhibit high recurrence rates (15-30%), and demonstrate reduced efficacy against resistant strains. The economic burden is staggering, with CDI management costs estimated at $6–7 billion annually in developed countries [4]. This therapeutic inadequacy, compounded by the absence of new antibiotic classes in over 25 years, underscores the critical need for innovative agents with novel mechanisms of action capable of overcoming existing resistance pathways [1] [6].

Minor Groove Binders (MGBs): Historical Development and Mechanistic Evolution

Minor groove binders (MGBs) constitute a chemically diverse class of compounds that recognize and interact with specific sequences of double-stranded DNA. Historically, natural products like distamycin and netropsin served as foundational MGB structures, binding non-covalently to AT-rich regions within the minor groove of DNA through hydrogen bonding and van der Waals interactions [6] [8]. While these early compounds demonstrated antiviral and antibacterial potential, their clinical utility was limited by poor pharmacokinetics, toxicity, and insufficient selectivity.

Structural refinements led to synthetic MGBs with enhanced drug-like properties. Key innovations included:

  • Hydrophobic domain incorporation: Introduction of lipophilic substituents (e.g., tricyclic moieties) strengthened DNA binding affinity through enhanced van der Waals contacts with the groove walls.
  • Cationic tail optimization: Modification of terminal cationic groups improved solubility and sequence specificity.
  • Rigidity enhancement: Constrained linkers between aromatic systems reduced conformational flexibility, increasing binding affinity and nuclease resistance [6].

These engineered MGBs function by selectively disrupting essential DNA-dependent processes in pathogens, including transcription, replication, and topoisomerase activity. Their mechanism involves high-affinity, sequence-specific binding that physically blocks protein-DNA interactions—a target distinct from cell-wall synthesis or ribosome function targeted by conventional antibiotics [2] [8]. This novel target significantly reduces the likelihood of cross-resistance with existing drug classes.

MGB-BP-3 as a First-in-Class Strathclyde Minor Groove Binder (S-MGB): Classification and Therapeutic Positioning

MGB-BP-3 (Chemical Formula: C~36~H~37~N~7~O~4~; Molecular Weight: 631.74 g/mol) represents the pioneering clinical candidate from the Strathclyde Minor Groove Binder (S-MGB) platform. Developed through rational drug design at the University of Strathclyde and advanced by MGB Biopharma, it is classified as a synthetic small-molecule antibiotic within the quinoline derivative subclass [1] [3]. Its core structure integrates key pharmacophores:

  • A dimeric pyrrole-amide scaffold enabling high-affinity minor groove binding.
  • A quinolinyl styrene extension enhancing DNA intercalation and broadening target sequence recognition.
  • A morpholinoethyl carboxamide tail optimizing solubility and cellular penetration [1] [8].

Table 1: Key Structural Features and Functional Roles of MGB-BP-3

Structural DomainChemical ComponentsFunctional Role
DNA-binding coreDimeric N-methylpyrrole carboxamideSequence-specific minor groove binding (AT-rich regions)
Intercalating extension(E)-4-(2-(quinolin-3-yl)vinyl)benzoylDNA duplex distortion & stabilization
Solubilizing moietyN-(2-morpholinoethyl) carboxamideEnhanced aqueous solubility & membrane permeation

MGB-BP-3 exhibits potent, concentration-dependent bactericidal activity against a broad spectrum of multidrug-resistant Gram-positive pathogens, positioning it as a promising therapeutic for infections where current options falter. Its activity profile includes:

  • CDI: MIC~90~ values of 0.125–0.5 µg/mL against C. difficile, including hypervirulent NAP1/027 strains [4].
  • MRSA/VRE: MIC ≤1 µg/mL against methicillin-resistant S. aureus and vancomycin-resistant Enterococci [3] [10].
  • Rapid kill kinetics: >3-log reduction in C. difficile CFUs within 1 hour versus 24 hours for vancomycin [4].

Table 2: In Vitro Activity Spectrum of MGB-BP-3 Against Key Gram-Positive Pathogens

PathogenResistance ProfileMIC Range (µg/mL)Bactericidal Effect
Clostridioides difficileNAP1/027 hypervirulent strain0.06 – 0.5Rapid (≤1 hour)
Staphylococcus aureusMethicillin-resistant (MRSA)0.12 – 1.0Concentration-dependent
Enterococcus faecium/faecalisVancomycin-resistant (VRE)0.25 – 1.0Concentration-dependent
Streptococcus pneumoniaePenicillin-resistant≤0.06 – 0.5Concentration-dependent

The compound has achieved significant regulatory milestones, including Phase IIa clinical completion for CDI (NCT02518607) and FDA "GAIN" (Generating Antibiotic Incentives Now) designation, qualifying it for expedited development pathways. Its novel mechanism—dual inhibition of DNA function and type II topoisomerases (gyrase/topoisomerase IV) without inducing DNA cleavage—positions it uniquely among antibacterial classes and underpins its low propensity for resistance development in serial passaging studies [2] [5] [7]. Current development encompasses oral (CDI), intravenous (systemic Gram-positive infections), and topical (skin/soft tissue infections) formulations, highlighting its versatile therapeutic potential in combating AMR [5] [10].

Properties

CAS Number

1000277-08-6

Product Name

Mgb-BP-3

IUPAC Name

1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide

Molecular Formula

C36H37N7O4

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+

InChI Key

OEKXCVYZBVOWBR-BQYQJAHWSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO

Synonyms

MGB-BP-3; MGBBP3; MGB BP 3

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5

Isomeric SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.